N'-Hydroxy-2-methanesulfonylpropanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-methanesulfonylpropanimidamide typically involves the reaction of appropriate sulfonyl chlorides with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-methanesulfonylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N’-Hydroxy-2-methanesulfonylpropanimidamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-methanesulfonylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is often mediated through the sulfonyl group, which can act as an electrophile, reacting with nucleophilic residues in the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: Another hydroxylamine derivative used in peptide synthesis and protein modification.
N-Hydroxy sulfonamides: A class of compounds with similar sulfonyl groups, used in various organic reactions.
Uniqueness
N’-Hydroxy-2-methanesulfonylpropanimidamide is unique due to its specific structure, which combines a hydroxylamine moiety with a sulfonyl group.
Properties
Molecular Formula |
C4H10N2O3S |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N'-hydroxy-2-methylsulfonylpropanimidamide |
InChI |
InChI=1S/C4H10N2O3S/c1-3(4(5)6-7)10(2,8)9/h3,7H,1-2H3,(H2,5,6) |
InChI Key |
PBNPNADCKYUBLA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)S(=O)(=O)C |
Canonical SMILES |
CC(C(=NO)N)S(=O)(=O)C |
Origin of Product |
United States |
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